3-hydroxy-2-methylisonicotinic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-methylpyridine-4-carboxylic acid is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
The compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NAD(P)H, H+, and O2 . The reaction results in the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which the compound interacts with, participates in vitamin B6 metabolism . The reaction it catalyzes is part of the degradation pathway of pyridoxine, a form of vitamin B6 .
Result of Action
The action of 3-Hydroxy-2-methylpyridine-4-carboxylic acid results in the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . This contributes to the metabolic processes in the body, particularly those involving vitamin B6 .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-methylpyridine-4-carboxylic acid is involved in several biochemical reactions, particularly in the degradation pathway of pyridoxine (vitamin B6). It interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . This enzyme belongs to the family of oxidoreductases and requires cofactors like NADH or NADPH for its activity .
Cellular Effects
The effects of 3-hydroxy-2-methylpyridine-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase affects the cellular metabolism of vitamin B6, which is crucial for various cellular functions . Additionally, the compound’s role in the degradation of pyridoxine impacts the availability of pyridoxal phosphate, a coenzyme involved in numerous enzymatic reactions within the cell .
Molecular Mechanism
At the molecular level, 3-hydroxy-2-methylpyridine-4-carboxylic acid exerts its effects through specific binding interactions with enzymes and other biomolecules. The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase catalyzes a dismutation reaction, converting 3-hydroxy-2-methylpyridine-4-carboxylic acid to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid and 4-pyridoxic acid . This reaction involves the oxidation of the compound with NAD+ and its reduction with NADH, highlighting the compound’s role in redox reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-hydroxy-2-methylpyridine-4-carboxylic acid have been studied extensively. The compound’s effects on cellular function can change over time, depending on its stability and degradation products. Long-term studies have shown that the compound can influence cellular metabolism and gene expression over extended periods . The stability of the compound is crucial for its sustained biochemical activity and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of 3-hydroxy-2-methylpyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound supports normal cellular functions and metabolic processes. At higher doses, it can exhibit toxic or adverse effects, impacting cellular metabolism and causing oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity may occur .
Metabolic Pathways
3-Hydroxy-2-methylpyridine-4-carboxylic acid is involved in the metabolic pathways of vitamin B6. It participates in the degradation of pyridoxine, where it is converted to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid and 4-pyridoxic acid by the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This pathway is crucial for maintaining the balance of vitamin B6 metabolites and ensuring the availability of pyridoxal phosphate for various enzymatic reactions .
Transport and Distribution
Within cells and tissues, 3-hydroxy-2-methylpyridine-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of the compound is essential for its biochemical activity and its role in cellular metabolism.
Subcellular Localization
The subcellular localization of 3-hydroxy-2-methylpyridine-4-carboxylic acid is critical for its function. The compound is directed to specific cellular compartments, such as the mitochondria and cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methylisonicotinic acid can be achieved through several methods. One common approach involves the oxidation of 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid using NAD+ as an oxidizing agent . Another method includes the reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid with specific oxidoreductases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-hydroxy-2-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid.
Reduction: It can be reduced to 4-pyridoxic acid using NADH as a reducing agent.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: NAD+ and specific oxidoreductases.
Reduction: NADH and appropriate reducing agents.
Substitution: Various catalysts and reagents depending on the desired substitution.
Major Products Formed:
Oxidation: 3-Hydroxy-2-methylpyridine-4,5-dicarboxylic acid.
Reduction: 4-Pyridoxic acid.
Scientific Research Applications
3-hydroxy-2-methylisonicotinic acid has several applications in scientific research:
Comparison with Similar Compounds
5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid: This compound is structurally similar but contains a formyl group at position 5.
3-Hydroxy-4-methoxypyridine-2-carboxylic acid: This compound has a methoxy group at position 4 instead of a carboxylic acid group.
Uniqueness: 3-hydroxy-2-methylisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biochemical properties. Its role in the degradation pathway of vitamin B6 and its involvement in various enzymatic reactions highlight its importance in both biological and industrial contexts .
Properties
IUPAC Name |
3-hydroxy-2-methylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(9)5(7(10)11)2-3-8-4/h2-3,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLRILLDNGTYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491357 | |
Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4328-92-1 | |
Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of HMPDC in vitamin B6 metabolism?
A: HMPDC is a product of vitamin B6 degradation. Specifically, it's formed during the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) by the enzyme FHMPC dehydrogenase (dismutase). This enzyme, found in organisms like Mesorhizobium loti, catalyzes a unique reaction where FHMPC is converted into both HMPDC and 4-pyridoxic acid in near-equimolar amounts. []
Q2: How does the structure of FHMPC dehydrogenase relate to its function in HMPDC formation?
A: FHMPC dehydrogenase belongs to the 3-hydroxyacyl-CoA dehydrogenase family and shares structural similarities with the human enzyme. Crystal structure analysis of the enzyme from Mesorhizobium loti revealed a homodimeric structure with a probable catalytic diad consisting of His137 and Glu149 residues. [, ] Mutation studies confirmed the importance of these residues, with the H137L mutant exhibiting complete loss of activity, highlighting their crucial role in HMPDC formation. []
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